(3|A,9R)-(3''|A,9''R)-9,9''-[1,4-Phthalazinediylbis(oxy)]bis[10,11-dihydro-6'-methoxycinchonan]
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Overview
Description
The compound (3|A,9R)-(3’‘|A,9’‘R)-9,9’‘-[1,4-Phthalazinediylbis(oxy)]bis[10,11-dihydro-6’-methoxycinchonan] is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a phthalazine core linked to two dihydro-methoxycinchonan units. The presence of multiple functional groups within this molecule allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3|A,9R)-(3’‘|A,9’‘R)-9,9’‘-[1,4-Phthalazinediylbis(oxy)]bis[10,11-dihydro-6’-methoxycinchonan] typically involves multiple steps, starting with the preparation of the phthalazine core. This core is then functionalized with oxy groups, which are subsequently linked to the dihydro-methoxycinchonan units. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
The compound (3|A,9R)-(3’‘|A,9’‘R)-9,9’‘-[1,4-Phthalazinediylbis(oxy)]bis[10,11-dihydro-6’-methoxycinchonan] can undergo various types of chemical reactions, including:
Oxidation: The presence of methoxy groups makes it susceptible to oxidation under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: Functional groups within the molecule can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
The compound (3|A,9R)-(3’‘|A,9’‘R)-9,9’‘-[1,4-Phthalazinediylbis(oxy)]bis[10,11-dihydro-6’-methoxycinchonan] has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The phthalazine core and dihydro-methoxycinchonan units can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- **1,4-Bis[(8a,9R)-10,11-dihydro-6’-methoxycinchonan-9-yl]oxy]-9,10-anthracenedione
- **9,10-Anthracenedione, 1,4-bis[(9S)-10,11-dihydro-6’-methoxycinchonan-9-yl]-
Uniqueness
Compared to similar compounds, (3|A,9R)-(3’‘|A,9’‘R)-9,9’‘-[1,4-Phthalazinediylbis(oxy)]bis[10,11-dihydro-6’-methoxycinchonan] stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a broader range of chemical reactions and interact with a wider variety of biological targets .
Properties
Molecular Formula |
C48H54N6O4 |
---|---|
Molecular Weight |
779.0 g/mol |
IUPAC Name |
1,4-bis[(R)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]phthalazine |
InChI |
InChI=1S/C48H54N6O4/c1-5-29-27-53-21-17-31(29)23-43(53)45(35-15-19-49-41-13-11-33(55-3)25-39(35)41)57-47-37-9-7-8-10-38(37)48(52-51-47)58-46(44-24-32-18-22-54(44)28-30(32)6-2)36-16-20-50-42-14-12-34(56-4)26-40(36)42/h7-16,19-20,25-26,29-32,43-46H,5-6,17-18,21-24,27-28H2,1-4H3/t29-,30-,31-,32-,43+,44+,45+,46+/m0/s1 |
InChI Key |
YUCBLVFHJWOYDN-TYXXMBOTSA-N |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)O[C@@H]([C@H]7C[C@@H]8CCN7C[C@@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC |
Origin of Product |
United States |
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